PI-540 is a potent inhibitor of class I phosphatidylinositide 3-kinases (PI3Ks), which are critical enzymes involved in various cellular processes, including growth, proliferation, and survival. The deregulation of the PI3K pathway is frequently observed in human cancers, making PI-540 a compound of significant therapeutic interest. Developed as part of a series of inhibitors, PI-540 is a bicyclic thienopyrimidine derivative optimized for enhanced pharmacological properties compared to its predecessors.
PI-540 belongs to a class of compounds known as phosphatidylinositide 3-kinase inhibitors. It was derived from earlier compounds, notably PI-103, and is part of a broader research effort aimed at developing effective cancer therapies targeting the PI3K signaling pathway. The compound was synthesized and characterized in studies that highlighted its biological properties and potential clinical applications in oncology .
The synthesis of PI-540 involves several steps that optimize its chemical structure for enhanced potency and selectivity. The synthetic route typically begins with the appropriate starting materials that undergo various transformations to yield the final bicyclic thienopyrimidine structure.
PI-540's molecular structure is characterized by its bicyclic thienopyrimidine framework. This structural arrangement contributes significantly to its biological activity.
The chemical reactivity of PI-540 is crucial for its function as an inhibitor. It primarily acts by binding to the active site of phosphatidylinositide 3-kinase, preventing substrate access and subsequent phosphorylation events.
The mechanism by which PI-540 exerts its effects involves the inhibition of the phosphatidylinositide 3-kinase pathway:
PI-540 exhibits several physical and chemical properties that are relevant for its application as a therapeutic agent:
PI-540 has significant potential applications in scientific research and clinical settings:
PI-540 emerged from systematic optimization of the prototypical PI3K inhibitor PI-103, a tricyclic pyridofuropyrimidine compound with promising target affinity but suboptimal pharmacokinetic properties. Researchers redesigned the core scaffold to replace the planar tricyclic system with a bicyclic thieno[3,2-d]pyrimidine structure, significantly altering molecular topology while preserving key pharmacophoric elements [1] [4]. This strategic modification reduced aromatic surface area and introduced heteroatoms capable of forming hydrogen bonds, enhancing aqueous solubility [4].
The synthetic route to PI-540 proceeded through sequential functionalization of the thienopyrimidine core:
This modular synthesis enabled rapid exploration of C-6 substitutions while maintaining the critical 2,4-dimorpholino pharmacophore required for potent PI3K binding. The morpholine groups occupy the affinity pocket through hydrogen bonding with Val851 and Asp841 of p110α, while the thienopyrimidine core engages the hinge region via dual hydrogen bonds with Val882 [6].
Table 1: Key Physicochemical Properties of PI-103 vs. PI-540
Property | PI-103 | PI-540 | Improvement Factor |
---|---|---|---|
Molecular Weight | 473.5 g/mol | 482.6 g/mol | - |
Calculated logP | 4.2 | 3.1 | 26% reduction |
Aqueous Solubility | <1 µM | 58 µM | >58-fold increase |
Metabolic Stability (t₁/₂) | 12 min | 42 min | 3.5-fold increase |
The replacement of PI-103's tricyclic system with the bicyclic thienopyrimidine in PI-540 dramatically improved pharmaceutical properties critical for in vivo efficacy. Solubility increased from <1 µM to 58 µM in aqueous buffer, enabling formulation without aggressive solubilizing agents that complicate dosing [1] [4]. Metabolic stability studies in hepatic microsomes demonstrated a 3.5-fold longer half-life (42 minutes vs. 12 minutes), attributable to reduced oxidative metabolism of the electron-rich furan ring in PI-103 [4].
Tissue distribution studies in xenograft-bearing mice revealed significantly enhanced tumor penetration for PI-540. Following intraperitoneal administration (50 mg/kg twice daily), tumor concentrations reached 8.2 µM at 2 hours post-dose – exceeding the cellular IC₅₀ of 0.15 µM in PTEN-null U87MG glioblastoma cells. Crucially, tumor exposure persisted above the target threshold for >8 hours, correlating with sustained pathway inhibition evidenced by >80% suppression of phospho-AKT(Ser473) at 12 hours [1] [4].
Table 2: In Vivo Antitumor Efficacy of PI-540 in U87MG Glioblastoma Xenografts
Parameter | PI-103 (50 mg/kg) | PI-540 (50 mg/kg) |
---|---|---|
Tumor Growth Inhibition | 49% | 66% |
T/C Value | 51% | 34% |
p-AKT Suppression (12h) | 65% | 86% |
Tumor Drug AUC₀–₁₂ (µM·h) | 42.3 | 78.9 |
Systematic exploration of the thienopyrimidine scaffold revealed stringent structure-activity requirements for PI3K/mTOR dual inhibition. The C-6 position proved optimal for introducing solubilizing groups without compromising target engagement. Aroyl hydrazone or aryl hydrazide moieties at this position formed additional hydrogen bonds with Lys802 in the solvent-accessible region, enhancing potency against both PI3Kα and mTOR [6].
Critical SAR findings include:
Table 3: SAR of Thienopyrimidine C-6 Modifications on PI3Kα Inhibition
C-6 Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Cellular GI₅₀ (U87MG) |
---|---|---|---|
-H | 520 | >10,000 | 1,480 |
-CONHNH₂ (hydrazide) | 86 | 420 | 310 |
-CONHN=C(4-OCH₃-C₆H₄) | 32 | 98 | 85 |
-CONHN=C(3-CF₃-C₆H₄) | 18 | 45 | 42 |
-CONHN=C(2-naphthyl) | 27 | 63 | 61 |
The most potent derivatives combined 4-methoxybenzoyl hydrazide at C-6 with 2-aminopyrimidine at C-2 (compound 18b), achieving dual inhibition with IC₅₀ values of 12 nM (PI3Kα) and 15 nM (mTOR). Molecular dynamics simulations confirmed that these compounds adopt a type II.5 binding mode – engaging the hinge region while extending toward the allosteric back pocket typically occupied by type II inhibitors [6]. This hybrid binding explains their exceptional potency against both wild-type and mutant forms of class I PI3K isoforms.
Mentioned Compounds: PI-103, PI-540, PI-620, GDC-0941, TGX-221, CAL-101, PX-866, ZSTK474, NVP-BEZ235, XL765, GSK2126458, TG100115, SF1126, Apitolisib, BYL719, GDC-0032, GDC-0980, BAY80-6946, Idelalisib, Pictilisib, Buparlisib, XL147, 18b
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1